molecular formula C13H8Cl2NO2- B12088890 2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate CAS No. 189825-57-8

2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate

Cat. No.: B12088890
CAS No.: 189825-57-8
M. Wt: 281.11 g/mol
InChI Key: MTSXJANJUVPBNJ-UHFFFAOYSA-M
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Description

2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate is a chemical compound known for its unique structure and reactivity. This compound features a phenolate group attached to a dichlorinated cyclohexadienone moiety through an imine linkage. Its distinct structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate typically involves the reaction of 3,5-dichloro-2,4-cyclohexadienone with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C and 50°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanol derivative.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted phenolate derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The cyclohexadienone moiety can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoate
  • 2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}thiophenolate

Uniqueness

Compared to similar compounds, 2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate is unique due to its phenolate group, which enhances its reactivity and binding affinity to various molecular targets. This makes it a valuable compound for research in multiple scientific fields.

Properties

CAS No.

189825-57-8

Molecular Formula

C13H8Cl2NO2-

Molecular Weight

281.11 g/mol

IUPAC Name

2,4-dichloro-6-[(2-hydroxyphenyl)iminomethyl]phenolate

InChI

InChI=1S/C13H9Cl2NO2/c14-9-5-8(13(18)10(15)6-9)7-16-11-3-1-2-4-12(11)17/h1-7,17-18H/p-1

InChI Key

MTSXJANJUVPBNJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)[O-])O

Origin of Product

United States

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